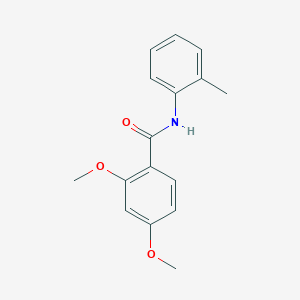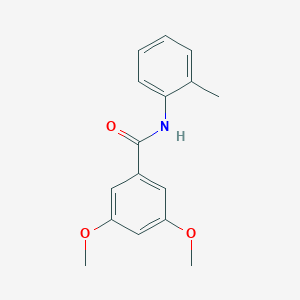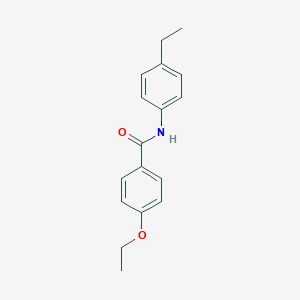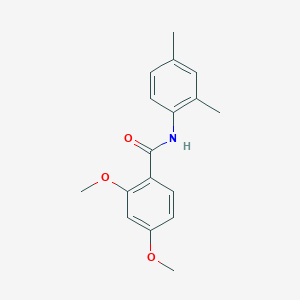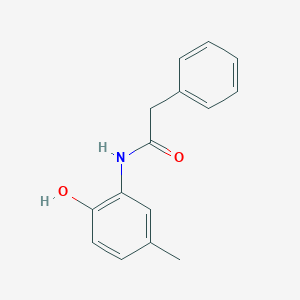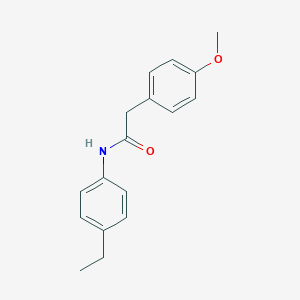
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide, also known as EtOAc, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the acetanilide class of compounds and is used for a variety of research purposes.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the production of prostaglandins, which are involved in a variety of physiological processes, including inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have antioxidant properties and to be effective in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its ease of synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of using N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is that it can be difficult to purify, and impurities can affect the results of experiments.
Orientations Futures
There are many potential future directions for research on N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new compounds based on N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide. Another area of interest is the investigation of the mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide and its potential use in the treatment of various diseases. Additionally, research could focus on the optimization of the synthesis method for N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide and the development of new purification techniques to improve the purity of the compound.
Conclusion:
In conclusion, N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is a versatile compound that has many applications in scientific research. Its ease of synthesis and diverse range of applications make it a valuable tool for researchers. Further research on N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide could lead to the development of new compounds and the discovery of new therapeutic agents.
Méthodes De Synthèse
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is synthesized by the reaction of 4-ethylaniline and 4-methoxybenzoyl chloride in the presence of a base. The reaction occurs at room temperature and yields a white crystalline solid. The purity of the product can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively used in scientific research due to its diverse range of applications. One of the primary uses of N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide is as a precursor for the synthesis of other compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide has also been used in the development of new materials and as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C17H19NO2 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13-4-8-15(9-5-13)18-17(19)12-14-6-10-16(20-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clé InChI |
WLGDULQXEIANTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



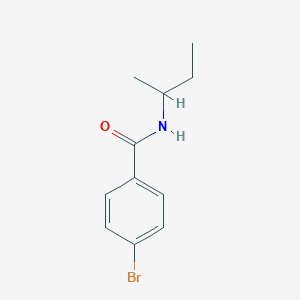
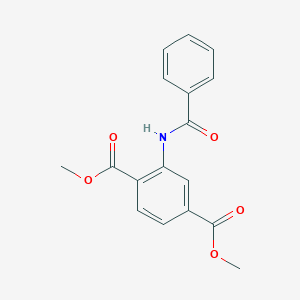
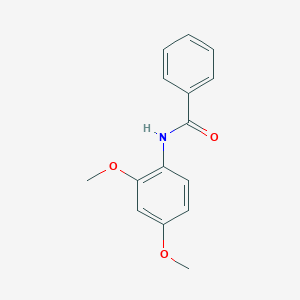

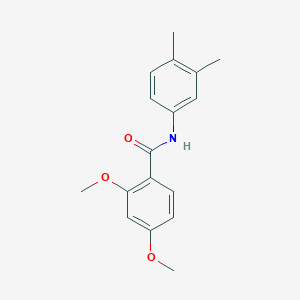
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
